molecular formula C3H9N B1434760 Ethylmethyl-D3-amine CAS No. 223459-64-1

Ethylmethyl-D3-amine

Cat. No. B1434760
CAS RN: 223459-64-1
M. Wt: 62.13 g/mol
InChI Key: LIWAQLJGPBVORC-BMSJAHLVSA-N
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Description

Ethylmethyl-D3-amine is a special chemical with the molecular formula C3H6D3N . It belongs to the class of compounds known as amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups .


Synthesis Analysis

The synthesis of amines, including Ethylmethyl-D3-amine, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another approach is the S N 2 reactions of alkyl halides with ammonia or other amines .


Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .


Chemical Reactions Analysis

Amines, including Ethylmethyl-D3-amine, can react with acids to produce ammonium ions . They can also undergo electrophilic substitution .

Scientific Research Applications

Dynamic Kinetic Resolution of Primary Amines

A study by Kim et al. (2007) developed a dynamic kinetic resolution (DKR) procedure for primary amines, utilizing a palladium nanocatalyst and a commercial lipase as catalysts. This process was applied to various primary amines and an amino acid amide, achieving high yields and enantiomeric excesses. The method provides a practical approach for the resolution of primary amines, including ethylmethyl-D3-amine, in chemical synthesis (Mahn‐Joo Kim et al., 2007).

Catalytic Alkylation of Amines

Kimura et al. (2003) reported the use of a catalytic system comprising palladium and Et3B for the alkylation of primary and secondary amines with allylic alcohols. This method facilitates the production of tertiary amines, including ethylmethyl-D3-amine derivatives, under mild conditions, enhancing the synthesis efficiency in organic chemistry (M. Kimura et al., 2003).

Analysis of the Amine Submetabolome

Liu et al. (2022) designed a novel pyrylium salt for derivatization of amino compounds, including ethylmethyl-D3-amine, for analysis using LC-MS. This method allows for systematic analysis of the amine submetabolome in various samples, such as medicinal herbs and clinical tissues, offering insights into the role of amines in biological systems (Li Liu et al., 2022).

Synthesis and Thermal Characterization of Poly(ethylene-co-vinyl Amine) Copolymers

Leonard et al. (2012) conducted a structural investigation of ethylene-co-vinyl amine copolymers, which can include ethylmethyl-D3-amine. The study utilized various techniques to characterize these copolymers, contributing to the understanding of their thermal decomposition and crystallinity. This research provides valuable data for the application of such copolymers in industrial and material science fields (James K. Leonard et al., 2012).

Heterometallic Trinuclear Complexes with Amine Ligands

Wen et al. (2017) synthesized heterometallic trinuclear complexes using amine-phenol tripodal ligands, which may include ethylmethyl-D3-amine. These complexes exhibited unique magnetic and luminescent properties, making them potential candidates for applications in molecular magnetic materials and fluorescence imaging (H. Wen et al., 2017).

Future Directions

The future directions of research involving amines like Ethylmethyl-D3-amine could involve exploring their potential applications in various fields such as medicine, DNA, pharmaceutical carriers, proteins, amino acids, and more .

properties

IUPAC Name

N-(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWAQLJGPBVORC-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylmethyl-D3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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